
Fluo-3
Overview
Description
Fluo-3 is a visible-light-excitable fluorescent calcium indicator first synthesized in 1985 as part of a new generation of Ca²⁺ sensors designed to overcome limitations of earlier dyes like quin2 . Its structure combines an 8-coordinate tetracarboxylate chelating site with a heterocyclic stilbene chromophore, enhancing quantum efficiency and photostability compared to predecessors . Key properties include:
- Kd for Ca²⁺: ~325–350 nM, determined via titration and verified using computational models (e.g., Maxchelator) .
- Excitation/Emission: 506 nm (max)/526 nm, compatible with argon laser systems and standard FITC filters .
- Dynamic Range: Up to 40-fold fluorescence increase upon Ca²⁺ binding, enabling sensitive detection in single cells and tissues .
- Selectivity: Improved selectivity for Ca²⁺ over Mg²⁺ and other divalent cations compared to quin2, though it exhibits cross-reactivity with Zn²⁺ under certain conditions .
This compound is widely used in flow cytometry, confocal microscopy, and real-time Ca²⁺ imaging due to its compatibility with visible-light instrumentation and high signal-to-noise ratio .
Preparation Methods
Fluo-3 is synthesized through a series of chemical reactions involving the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid). The synthetic route typically involves the following steps:
Formation of BAPTA Derivative: The BAPTA derivative is synthesized by reacting BAPTA with appropriate reagents to introduce functional groups that will later bind to calcium ions.
Coupling with Fluorescent Moiety: The BAPTA derivative is then coupled with a fluorescent moiety, such as fluorescein, to form the final this compound compound.
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Fluo-3 undergoes several types of chemical reactions, including:
Calcium Binding: The primary reaction of interest is the binding of Ca²⁺ ions to this compound.
Ester Hydrolysis: this compound is often used in its acetoxymethyl (AM) ester form, which is cell-permeant.
Common reagents used in these reactions include calcium salts for binding studies and esterases for hydrolysis reactions. The major product formed from these reactions is the fluorescent this compound-Ca²⁺ complex .
Scientific Research Applications
Calcium Signaling Studies
Fluo-3 is primarily used to investigate calcium signaling pathways in various cell types. It enables the visualization of rapid changes in intracellular calcium levels, which are crucial for numerous cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.
Case Study : In a study examining thrombin-induced calcium influx in human platelets, researchers utilized this compound AM to measure cytoplasmic Ca²+ levels. The results demonstrated a marked increase in fluorescence intensity correlating with thrombin concentration, providing insights into platelet activation mechanisms .
High-Throughput Screening (HTS)
This compound is extensively employed in high-throughput screening applications to assess drug effects on calcium signaling. Its rapid response and high sensitivity make it ideal for evaluating potential pharmacological agents.
Example : In experiments using CHO cells transfected with M1 muscarinic receptors, this compound was used to measure calcium responses to carbachol activation. The results indicated that this compound could effectively differentiate between varying drug concentrations based on fluorescence output .
Flow Cytometry
This compound is also utilized in flow cytometry to analyze cellular responses to stimuli in a population of cells. Its ability to provide quantitative data on calcium levels allows for detailed analysis of cell signaling events.
Application Note : A comparative study of this compound and its analog Fluo-4 highlighted the advantages of Fluo-4 in terms of faster loading times and higher fluorescence output, suggesting potential improvements for future applications in flow cytometry .
Confocal Laser Scanning Microscopy (CLSM)
This compound's compatibility with CLSM allows researchers to visualize calcium dynamics at high spatial resolution within live cells. This technique has been instrumental in studying localized calcium signaling events.
Research Insight : this compound has been successfully applied to visualize "calcium sparks" in cardiac myocytes, highlighting its effectiveness in detecting transient calcium releases that are critical for cardiac function .
Comparative Analysis with Other Calcium Indicators
While this compound remains a standard tool for measuring intracellular calcium, newer indicators like Fluo-4 have emerged with enhanced properties. A comparative analysis reveals:
Indicator | Sensitivity | Loading Time | Fluorescence Increase | Application Suitability |
---|---|---|---|---|
This compound | High | Moderate | >100-fold | General use in HTS and CLSM |
Fluo-4 | Higher | Shorter | Equivalent or better | Preferred for rapid assays |
This comparison emphasizes the ongoing development of fluorescent indicators aimed at improving experimental efficiency and data quality .
Mechanism of Action
Fluo-3 operates by binding to Ca²⁺ ions, which induces a conformational change in the molecule, leading to a significant increase in fluorescence intensity. This fluorescence change allows researchers to visualize and quantify calcium levels within cells . The molecular targets of this compound are intracellular calcium ions, and the pathways involved include calcium signaling pathways that regulate various cellular functions .
Comparison with Similar Compounds
Quin2
- Kd for Ca²⁺ : ~115 nM (higher affinity than Fluo-3) .
- Brightness : this compound exhibits up to 30-fold brighter fluorescence due to its heterocyclic chromophore .
- Selectivity : this compound shows superior selectivity for Ca²⁺ over Mg²⁺ and Zn²⁺ .
- Practical Use : Quin2 requires UV excitation and suffers from photobleaching, limiting its utility in live-cell imaging .
Fura-2 and Indo-1
- Ratiometric Measurement : Fura-2 (Ex: 340/380 nm) and Indo-1 (Em: 405/485 nm) enable ratio-based quantification, reducing artifacts from dye concentration or cell thickness .
- Limitations : Both require UV excitation, which damages cells and necessitates specialized equipment. This compound’s visible-light compatibility simplifies experimental setups .
- Sensitivity : this compound outperforms these dyes in signal intensity, particularly in high-speed imaging and low-light conditions .
Fluo-4
- Kd for Ca²⁺ : ~345 nM, similar to this compound .
- Brightness : Fluo-4 has a 1.3- to 2-fold higher quantum yield, making it preferable for detecting rapid Ca²⁺ transients .
- Photostability : Fluo-4 exhibits reduced photobleaching under prolonged illumination .
Oregon Green BAPTA-5N (OGB-5N)
- Kd for Ca²⁺ : ~20 µM (lower affinity than this compound), suited for high [Ca²⁺] environments (e.g., muscle fibers) .
- Discrepancies : In depolarized muscle fibers, this compound reported larger [Ca²⁺] changes than OGB-5N, likely due to differences in dye kinetics or calibration errors .
FluoZin-3
- Zn²⁺ Specificity : FluoZin-3 has a Kd of 15 nM for Zn²⁺, making it superior for zinc detection. This compound’s Zn²⁺ cross-reactivity (~µM affinity) can lead to false Ca²⁺ signals in Zn²⁺-rich environments .
Rhod-2
- Subcellular Localization : Rhod-2 accumulates in mitochondria due to its positive charge, whereas this compound remains cytosolic .
- Excitation : Rhod-2 requires 550 nm light, limiting compatibility with GFP-based assays.
Key Research Findings
Zn²⁺ Interference : this compound fluorescence increases in the presence of ZnCl₂, even without Ca²⁺, necessitating controls like EGTA or alternative dyes (e.g., FluoZin-3) in Zn²⁺-rich systems .
Kinetic Limitations : this compound’s slower dissociation constant (Koff = 90 s⁻¹) may obscure rapid Ca²⁺ dynamics, whereas faster dyes (e.g., Fluo-4) are better suited for high-speed imaging .
Metal-Enhanced Fluorescence (MEF): Silver nanostructures amplify this compound signals by >100-fold, improving detection limits in low-Ca²⁺ environments .
Flow Cytometry : this compound paired with Fura Red matches the sensitivity of UV-dependent Indo-1, enabling Ca²⁺ flux detection with standard 488 nm lasers .
Biological Activity
Fluo-3 is a widely used fluorescent indicator for intracellular calcium ions (Ca) that has revolutionized the study of calcium signaling in various biological systems. Developed by Roger Y. Tsien in 1989, this compound exhibits a significant increase in fluorescence upon binding to Ca, making it a valuable tool for real-time monitoring of calcium dynamics within living cells.
This compound is essentially nonfluorescent until it binds to Ca, resulting in a fluorescence emission maximum at 525 nm. This property allows for effective detection using standard fluorescence microscopy techniques, including flow cytometry and confocal microscopy. The compound's ability to provide a large fluorescence increase (typically >100-fold) upon calcium binding is crucial for its sensitivity in detecting calcium fluxes in cells .
The loading of this compound into cells is typically achieved using its acetoxymethyl (AM) ester derivative, which can readily penetrate cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping this compound within the cytoplasm and allowing for accurate measurement of Ca levels .
Applications in Biological Research
This compound has been extensively utilized in various research contexts, including:
- Calcium Dynamics Measurement : It is employed to study the kinetics of intracellular calcium transients in response to various stimuli, such as synaptic stimulation and pharmacological agents .
- Cell Viability and Apoptosis Studies : Researchers have used this compound to investigate the role of calcium signaling in programmed cell death (apoptosis). For example, studies have shown that this compound fluorescence can indicate changes in intracellular Ca levels associated with aluminum-induced toxicity in yeast cells, highlighting its utility in toxicological studies .
- Pharmacological Screening : this compound is also utilized in high-throughput screening (HTS) applications to assess drug effects on calcium signaling pathways .
Study 1: Calcium Dynamics in Neurons
In a study examining synaptic stimulation effects on cortical neurons, this compound was used to measure nuclear and cytoplasmic Ca transients. The findings revealed that L-type voltage-sensitive calcium channels (VSCCs) contributed significantly to nuclear Ca influx during stimulation, demonstrating the compound's effectiveness in elucidating complex cellular signaling mechanisms .
Study 2: Apoptosis Induction by Aluminum
Another investigation utilized this compound to monitor intracellular Ca levels during aluminum-induced apoptosis in yeast. The results indicated that anti-apoptotic proteins reduced Ca signal levels compared to control cells, suggesting a protective mechanism against aluminum toxicity mediated by calcium signaling pathways .
Comparative Analysis
The following table summarizes key properties and applications of this compound compared to other calcium indicators:
Indicator | Excitation Wavelength | Emission Wavelength | Fluorescence Increase | Cell Membrane Permeability | Applications |
---|---|---|---|---|---|
This compound | 488 nm | 525 nm | >100-fold | Yes (via AM ester) | Calcium dynamics, apoptosis studies, HTS |
Fura-2 | 340/380 nm | 510 nm | Spectral shift | Yes | Dual-wavelength ratiometric measurements |
Indo-1 | 340/380 nm | 490 nm | Spectral shift | Yes | Intracellular Ca measurements |
Q & A
Q. Basic: What are the optimal conditions for preparing and loading Fluo-3 AM into live cells for calcium imaging?
Answer:
this compound AM (acetoxymethyl ester) requires solubilization in a non-polar solvent like DMSO or Pluronic F-127 to permeate cell membranes. A typical protocol involves:
- Dissolving this compound AM in anhydrous DMSO (e.g., 1 mM stock) .
- Diluting in a physiological buffer (e.g., HBSS) to a final concentration of 2–5 µM.
- Incubating cells for 30–60 minutes at 37°C, followed by a 15-minute de-esterification period.
Critical factors include avoiding light exposure, optimizing dye concentration to prevent cytotoxicity, and validating loading efficiency via control experiments with calcium ionophores (e.g., ionomycin) .
Q. Basic: How does this compound’s excitation/emission profile influence its compatibility with multi-channel fluorescence microscopy setups?
Answer:
this compound is excited at 506 nm (max) and emits at 526 nm, making it suitable for FITC/GFP filter sets. However, spectral overlap with other fluorophores (e.g., Rhod-2) can occur. Researchers should:
- Perform spectral unmixing or sequential imaging to minimize crosstalk.
- Use controls (dye-free cells) to assess autofluorescence.
- Validate specificity via calcium chelators (e.g., EGTA) to confirm signal reduction .
Q. Advanced: How can researchers resolve discrepancies in calcium transient kinetics when using this compound versus genetically encoded indicators (e.g., GCaMP)?
Answer:
this compound’s slower binding kinetics (~ms timescale) and buffering effects may blunt rapid calcium transients compared to GCaMP. To address this:
- Compare parallel recordings using both indicators in the same cell type.
- Calibrate this compound signals with in vitro calcium buffers (e.g., Calcium Calibration Buffer Kit) to establish dynamic range.
- Apply kinetic modeling to correct for dye saturation in high calcium microdomains .
Q. Advanced: What experimental controls are essential to validate this compound specificity in heterogeneous cell populations?
Answer:
- Negative controls: Treat cells with EGTA (extracellular calcium chelation) or BAPTA-AM (intracellular chelation) to confirm calcium-dependent signals.
- Positive controls: Apply ATP (induces IP3-mediated calcium release) or ionomycin (maximizes calcium influx).
- Cell-type controls: Use calcium-insensitive cell lines (e.g., transfected with dominant-negative IP3 receptors) to assess off-target labeling .
Q. Advanced: How should researchers statistically analyze this compound fluorescence data to account for cell-to-cell variability?
Answer:
- Normalize fluorescence intensity (F/F₀) to baseline (F₀) for each cell.
- Use non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions.
- Apply bootstrapping or mixed-effects models to handle variability in heterogeneous populations.
- Report coefficient of variation (CV) and signal-to-noise ratio (SNR) for rigor .
Q. Basic: What are the limitations of this compound in measuring subcellular calcium gradients?
Answer:
this compound’s low resting fluorescence (Ca²⁺-free) and high dynamic range (~40-fold increase) make it sensitive but prone to saturation in high-calcium compartments (e.g., ER). Mitigation strategies include:
- Using lower dye concentrations (≤2 µM).
- Pairing with low-affinity probes (e.g., Fluo-4FF) for spatially resolved measurements.
- Implementing ratiometric dyes (e.g., Fura-2) for quantitative calibration .
Q. Advanced: How can researchers optimize this compound imaging parameters to minimize photobleaching in long-term live-cell experiments?
Answer:
- Reduce excitation light intensity and exposure time (e.g., use 10–50 ms exposures).
- Employ interval imaging (e.g., 5-second intervals) instead of continuous acquisition.
- Use oxygen scavengers (e.g., Oxyrase) or antifade reagents (e.g., Trolox) in imaging buffers.
- Validate signal stability via time-lapse controls without experimental perturbations .
Q. Basic: How does this compound’s affinity (Kd ≈ 400 nM) impact its utility in different calcium signaling contexts?
Answer:
this compound is ideal for detecting cytosolic calcium spikes (e.g., 100–1000 nM) but less suitable for low basal calcium (<50 nM) or sustained plateau phases. For low-affinity applications (e.g., mitochondrial calcium), use Fluo-5N (Kd ≈ 90 µM). Always calibrate Kd under experimental conditions (pH, temperature) using calcium buffers .
Q. Advanced: What computational tools are recommended for deconvolving this compound signals contaminated by motion artifacts?
Answer:
- Motion correction: Use ImageJ plugins (e.g., StackReg) or MATLAB-based algorithms (e.g., NoRMCorre) for frame alignment.
- Signal extraction: Apply region-of-interest (ROI) analysis with background subtraction.
- Artifact rejection: Exclude cells with abrupt intensity shifts (>3 SD from mean) using custom Python/R scripts .
Q. Advanced: How can researchers reconcile conflicting data when comparing this compound results across different microscopy modalities (e.g., confocal vs. widefield)?
Answer:
- Confocal: Higher spatial resolution but lower temporal resolution; may underestimate rapid transients.
- Widefield: Broader field of view but increased out-of-focus fluorescence.
Standardize protocols by: - Matching sampling rates and exposure times.
- Using uniform calibration standards (e.g., fluorescent beads).
- Reporting microscopy parameters (NA, pixel size) for cross-study comparisons .
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluo-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluo 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUO-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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